2-Chlorobenzenepropanoyl chloride
Description
Contextual Significance in Synthetic Organic Chemistry
In synthetic organic chemistry, 2-Chlorobenzenepropanoyl chloride is primarily utilized as an acylating agent. The core of its utility lies in the reactivity of the acyl chloride functional group. This group provides a highly electrophilic carbon center, making it a prime target for nucleophilic attack. libretexts.org This reactivity allows for its efficient reaction with a wide array of nucleophiles, including alcohols, amines, and water, to produce corresponding esters, amides, and carboxylic acids, respectively. libretexts.orgyoutube.com
The general mechanism for these transformations is a nucleophilic addition-elimination pathway. libretexts.org A nucleophile first attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed. libretexts.org This process facilitates the introduction of the 3-(2-chlorophenyl)propanoyl moiety into various molecular scaffolds. The presence of the chloro-substituted phenyl ring is often a deliberate design choice, as halogenated organic compounds play a crucial role in modulating the biological activity and physical properties of target molecules in medicinal chemistry. nih.govnih.gov For instance, related propionic acid derivatives have been synthesized and investigated for their potential biological activities, highlighting the importance of this structural class in drug discovery. nih.govguidechem.com
Relevance in Advanced Chemical Manufacturing and Specialty Chemicals
The utility of this compound extends to the manufacturing of advanced and specialty chemicals, particularly within the pharmaceutical and agrochemical sectors. Chlorine-containing compounds are integral to a significant portion of modern pharmaceuticals, contributing to the efficacy of treatments for a wide range of diseases. nih.govnih.gov
While specific, large-scale manufacturing processes involving this compound are often proprietary, its role can be inferred from the applications of analogous structures. For example, 2-chlorobenzoyl chloride, a similar acyl chloride, is a known intermediate in the synthesis of the antifungal agent clotrimazole and certain acaricides. chemicalbook.com This suggests that this compound functions as a key intermediate for producing specialized molecules where the 3-(2-chlorophenyl)propyl framework is essential for the final product's function. Its application lies in creating active pharmaceutical ingredients (APIs) and other high-value specialty chemicals that require its unique structural features.
Overview of Key Structural Features and Reactive Sites
The chemical behavior and synthetic utility of this compound are dictated by its distinct structural components.
The Acyl Chloride Group (-COCl): This is the molecule's primary reactive center. The carbonyl carbon is bonded to two highly electronegative atoms—oxygen and chlorine—which strongly withdraw electron density, rendering the carbon atom significantly electron-deficient and thus highly electrophilic. libretexts.org This pronounced positive character makes it exceptionally susceptible to attack by a wide range of nucleophiles, forming the basis of its function as an acylating agent. libretexts.orglibretexts.org
The Propyl Linker (-CH₂CH₂-): A three-carbon aliphatic chain separates the reactive acyl chloride group from the aromatic ring. This linker provides structural flexibility and spacing, which can be critical in the design of bioactive molecules where specific distances between functional groups are required for interaction with biological targets.
The 2-Chlorophenyl Group (C₆H₄Cl): This aromatic ring, substituted with a chlorine atom at the ortho-position, is a stable part of the molecule. The chlorine atom acts as an electron-withdrawing group via induction and a weak deactivator in electrophilic aromatic substitution reactions. The presence and position of this halogen can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug product, affecting factors such as lipophilicity, metabolic stability, and binding affinity. nih.gov
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(2-chlorophenyl)propanoyl chloride |
| CAS Number | 52085-97-9, 149946-93-0 parchem.comaksci.com |
| Molecular Formula | C₉H₈Cl₂O parchem.comaksci.com |
| Molecular Weight | 203.06 g/mol aksci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQYBKQKBZOSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chlorobenzenepropanoyl Chloride
Established Synthetic Routes to Benzenepropanoyl Chlorides
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For benzenepropanoyl chlorides, including the 2-chloro substituted variant, this is typically achieved through acylation reactions of the corresponding carboxylic acid.
Acylation Reactions via Carboxylic Acid Precursors
The most common route to acyl chlorides is the reaction of a carboxylic acid with a chlorinating agent. libretexts.orgbyjus.comlibretexts.org The hydroxyl group of the carboxylic acid is a poor leaving group, and these reagents work by converting it into a better leaving group. libretexts.orgbyjus.com The precursor for 2-chlorobenzenepropanoyl chloride is 2-chlorobenzenepropanoic acid.
Halogenation Strategies for Acyl Chloride Formation
Several standard halogenating agents are employed for the synthesis of acyl chlorides from carboxylic acids. libretexts.orgchemistrysteps.comlibretexts.org These include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemistrysteps.comlibretexts.orgwikipedia.orgchemguide.co.ukchemguide.co.uk
Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides. wikipedia.orgchemguide.co.ukchemguide.co.ukmasterorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, simplifying purification. chemguide.co.ukchemguide.co.uk The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org The mechanism involves the carboxylic acid attacking the thionyl chloride, which, after a series of steps, forms a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride. libretexts.org
Oxalyl Chloride ((COCl)₂): Another effective reagent for this transformation is oxalyl chloride. wikipedia.orgwikipedia.org It is considered a milder and more selective reagent than thionyl chloride. wikipedia.org The reaction is also typically catalyzed by DMF, which forms a Vilsmeier reagent as a reactive intermediate. wikipedia.orgyoutube.com The byproducts of this reaction, carbon dioxide, carbon monoxide, and HCl, are all gaseous, which facilitates easy removal. wikipedia.org However, a potential concern with DMF-catalyzed reactions is the formation of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, as a byproduct. wikipedia.orgacs.org
Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another classic reagent for the synthesis of acyl chlorides. libretexts.orgchemguide.co.ukchemguide.co.ukjove.comchemtube3d.comyoutube.comyoutube.com The reaction with a carboxylic acid yields the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. chemguide.co.ukchemguide.co.uk The formation of the strong P=O bond in phosphorus oxychloride helps to drive the reaction forward. jove.comchemtube3d.com
A comparison of these common halogenating agents is presented in the table below.
| Reagent | Formula | Byproducts | Catalyst | Key Features |
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | DMF | Volatile byproducts simplify workup. wikipedia.orgchemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gases) | DMF | Milder and more selective than SOCl₂. wikipedia.orgchemicalbook.com |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | None typically required | Strong driving force due to P=O bond formation. jove.comchemtube3d.com |
Development of Novel and Efficient Synthetic Approaches
While traditional methods are robust, research continues to focus on developing more efficient, selective, and environmentally benign synthetic routes.
Catalytic Methods in Acyl Chloride Synthesis
Modern synthetic chemistry is increasingly moving towards catalytic processes to improve efficiency and reduce waste.
DMF Catalysis: As mentioned, DMF is a common catalyst for reactions involving thionyl chloride and oxalyl chloride. wikipedia.orgwikipedia.orgwebsite-files.com It reacts with the chlorinating agent to form a highly reactive Vilsmeier reagent, which then reacts with the carboxylic acid. wikipedia.orgyoutube.com The DMF is regenerated in the catalytic cycle. youtube.com
Bis(trichloromethyl)carbonate (BTC)/DMF: An efficient method for preparing acyl chlorides from carboxylic acids uses bis(trichloromethyl)carbonate (BTC), also known as triphosgene, with a catalytic amount of DMF. jcsp.org.pk This system offers mild reaction conditions and good to excellent yields. jcsp.org.pk
Palladium-Catalyzed Carbonylation: A novel approach involves the palladium-catalyzed carbonylation of aryl iodides to synthesize acid chlorides. acs.org This method utilizes sterically encumbered phosphine (B1218219) ligands and allows for the reaction to proceed under mild conditions. acs.org
Stereoselective and Regioselective Synthesis Strategies
While this compound itself is achiral, the principles of stereoselective and regioselective synthesis are crucial when dealing with more complex analogues or when subsequent reactions require specific stereochemical outcomes.
Regioselectivity: The synthesis of the precursor, 2-chlorobenzenepropanoic acid, requires regioselective chlorination of the benzene (B151609) ring. Friedel-Crafts acylation reactions, for instance, can be directed by the existing substituents on the aromatic ring. wikipedia.org
Stereoselectivity: For chiral analogues of this compound, stereoselective synthesis would be critical. Methods for synthesizing functionalized acyl chlorides while preserving stereochemistry have been developed, often employing mild reagents like oxalyl chloride to avoid racemization. chemicalbook.comnih.gov The intramolecular Schmidt reaction of acyl chlorides with alkyl azides is an example of a stereoselective transformation that can lead to complex nitrogen-containing heterocyclic structures. acs.org
Innovations in Process Chemistry for Scalable Production
The transition from laboratory-scale synthesis to industrial production necessitates innovations in process chemistry to ensure safety, efficiency, and cost-effectiveness.
Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages for the production of acyl chlorides, which can be highly reactive and unstable. acs.orgnih.govresearchgate.netresearchgate.net Flow reactors provide better control over reaction parameters such as temperature and mixing, and the small reaction volumes at any given time enhance safety. acs.orgresearchgate.net This methodology has been successfully applied to the synthesis of various acyl chlorides, including unstable ones like acryloyl chloride, using both thionyl chloride and oxalyl chloride. researchgate.net Flow systems can also be designed for the on-demand generation of hazardous reagents like phosgene (B1210022) from chloroform (B151607), which can then be used in the synthesis of acyl chlorides. acs.orgacs.org
Process Optimization: For large-scale production, optimization of reaction conditions is crucial. This includes finding the optimal catalyst loading, solvent, and temperature to maximize yield and minimize reaction time and waste. For instance, in the BTC/DMF catalyzed synthesis of acyl chlorides, studies have shown that THF is a superior solvent compared to others like dichloromethane (B109758) or ethyl acetate, and an optimal catalyst concentration of 3 mol% DMF gives the best results. jcsp.org.pk
The table below summarizes some research findings on the synthesis of acyl chlorides.
| Precursor | Reagent/Catalyst | Solvent | Yield | Reference |
| Benzoic Acid | BTC/DMF (3 mol%) | THF | 93% | jcsp.org.pk |
| 2-Chlorobenzoic Acid | SOCl₂ | Toluene | 100% | chemicalbook.com |
| 2-Chlorobenzaldehyde | Cl₂, PCl₅ (catalytic) | None | 93% | google.comgoogle.com |
| Acrylic Acid | Oxalyl chloride/DMF | Solvent-free | Nearly full conversion | researchgate.net |
Continuous Flow Synthesis Techniques
Continuous flow chemistry, or flow chemistry, represents a paradigm shift from traditional batch production. Instead of large reactors, reactants are continuously pumped through a network of tubes or microreactors where they mix and react. justia.comspringernature.com This methodology offers significant advantages for the synthesis of reactive compounds like this compound, primarily through superior control over reaction parameters, enhanced heat transfer, and improved safety. springernature.comresearchgate.net
In a typical flow setup for the synthesis of an acyl chloride, two streams are established. One stream would contain the carboxylic acid (2-chlorobenzenepropanoic acid) dissolved in a suitable solvent, while the second stream would carry the chlorinating agent. justia.com These streams are merged at a T-junction and then pass through a heated reactor coil. The precise control of flow rates allows for stoichiometric mixing, and the small internal volume of the reactor minimizes the amount of hazardous material present at any given moment, drastically reducing risks associated with exothermic reactions or the handling of toxic reagents. justia.comresearchgate.net The reaction product emerges continuously from the reactor and can be directed to subsequent in-line purification or further reaction steps. mpg.dersc.org
Research on the continuous flow synthesis of structurally similar acyl chlorides provides a blueprint for its application to this compound. For instance, the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride has been successfully demonstrated in a flow system using bis(trichloromethyl)carbonate (BTC) as the chlorinating agent. researchgate.netresearchgate.net This process highlights the ability to achieve high conversion rates at elevated temperatures with short residence times, benefits directly translatable to the production of this compound.
| Parameter | Value/Condition | Rationale/Benefit |
|---|---|---|
| Reactants | Stream 1: 2-Chlorobenzenepropanoic Acid Stream 2: Chlorinating Agent (e.g., SOCl₂, BTC) | Continuous, precise stoichiometric mixing. |
| Reactor Type | Heated Capillary or Microreactor Coil | High surface-area-to-volume ratio for efficient heat exchange. |
| Temperature | Typically 80-120°C | Accelerates reaction kinetics; precise temperature control prevents byproduct formation. |
| Residence Time | Seconds to minutes | Shorter reaction times compared to hours in batch processing. researchgate.net |
| Pressure | Maintained by a back-pressure regulator | Allows for heating solvents above their atmospheric boiling points, increasing reaction rates. |
| Outcome | High conversion and yield | Improved process control leads to higher product purity and fewer side reactions. researchgate.net |
Green Chemistry Principles in Acyl Chloride Production
The principles of green chemistry aim to reduce the environmental and health impacts of chemical processes. In the context of producing this compound, this involves selecting less hazardous reagents, minimizing waste, and improving atom economy. tandfonline.com
Traditional syntheses of acyl chlorides often rely on reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). ontosight.aichemguide.co.uk While effective, these reagents generate problematic byproducts. The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, both of which are toxic and corrosive. masterorganicchemistry.comsciencemadness.org Phosphorus-based reagents generate phosphorus-containing waste that can be difficult to dispose of. researchgate.net
Green chemistry encourages the use of alternative reagents that are safer and generate more benign byproducts.
Alternative Chlorinating Agents : Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, is a solid and therefore safer to handle than gaseous phosgene. It serves as an efficient chlorinating agent, and its byproducts are carbon dioxide (CO₂) and HCl, which are comparatively easier to manage than sulfur or phosphorus waste. researchgate.net The reaction can often be run with only catalytic amounts of a promoter like dimethylformamide (DMF). wikipedia.orgyoutube.com
Solvent Selection : Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives is a key goal. Recent research has explored the use of bio-based solvents like Cyrene™ for amide synthesis from acid chlorides, demonstrating the potential to move away from traditional dipolar aprotic solvents. rsc.org
| Chlorinating Agent | Typical Byproducts | Green Chemistry Considerations |
|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Toxic and corrosive gaseous byproducts require scrubbing. sciencemadness.org |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Generates phosphorus-based waste, which can be environmentally problematic. chemguide.co.uk |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Byproducts are gaseous and relatively simple, but carbon monoxide is highly toxic. wikipedia.org |
| Bis(trichloromethyl)carbonate (BTC) | CO₂, HCl | Solid reagent, safer to handle than phosgene. Byproducts are less hazardous than SO₂ or phosphorus waste. researchgate.net |
By integrating continuous flow techniques with green chemistry principles, the synthesis of this compound can be made significantly safer, more efficient, and more environmentally sustainable than through traditional batch methods.
Chemical Reactivity and Mechanistic Elucidation of 2 Chlorobenzenepropanoyl Chloride
Nucleophilic Acyl Substitution Reactions
The core reactivity of 2-chlorobenzenepropanoyl chloride lies in its susceptibility to nucleophilic acyl substitution. The carbon atom of the carbonyl group is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. This renders it a prime target for attack by a wide array of nucleophiles. The general mechanism for these reactions proceeds through a tetrahedral intermediate. youtube.comchemguide.co.uk The nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. This intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. youtube.comchemguide.co.uk
Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)
This compound readily reacts with alcohols and phenols to form esters. This reaction, a form of alcoholysis, is typically vigorous and often exothermic. libretexts.orgchemguide.co.uk The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. chemguide.co.ukdocbrown.info The subsequent elimination of the chloride ion results in the formation of an ester and hydrogen chloride. libretexts.orgchemguide.co.uk To neutralize the HCl byproduct, these reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534).
The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion. A final deprotonation step, often facilitated by a base, yields the final ester product. libretexts.orgchemguide.co.ukdocbrown.info
Table 1: Representative Reactions with Oxygen-Centered Nucleophiles
| Nucleophile | Product | Typical Conditions |
| Ethanol | Ethyl 2-chlorobenzenepropanoate | Inert solvent (e.g., diethyl ether, DCM), often with a base (e.g., pyridine) at room temperature. |
| Phenol | Phenyl 2-chlorobenzenepropanoate | Similar to alcohols, may require slightly elevated temperatures depending on the phenol's reactivity. |
Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Amides)
The reaction of this compound with nitrogen-centered nucleophiles, such as ammonia, primary amines, and secondary amines, provides a direct route to the synthesis of amides. These reactions are generally rapid and highly exothermic. chemguide.co.ukdocbrown.info The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. chemguide.co.ukchemistrystudent.com
Due to the formation of hydrogen chloride as a byproduct, two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl, forming an ammonium (B1175870) salt. chemguide.co.ukdocbrown.info Alternatively, one equivalent of the amine can be used in the presence of an alternative base like triethylamine or sodium hydroxide. youtube.com
Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles
| Nucleophile | Product | Typical Conditions |
| Ammonia | 2-Chlorobenzenepropanamide | Concentrated aqueous ammonia, or in an inert solvent with excess ammonia. |
| Benzylamine | N-Benzyl-2-chlorobenzenepropanamide | Inert solvent (e.g., DCM, THF), typically with two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base. hud.ac.uk |
| Pyrrolidine | 1-(2-Chlorobenzenepropanoyl)pyrrolidine | Inert solvent (e.g., Cyrene™), with a base like triethylamine. hud.ac.uk |
While amides are generally less reactive nucleophiles than amines, under certain conditions, they can react with highly reactive acyl chlorides. However, these reactions are less common.
Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols)
Thiols, being excellent nucleophiles, react with this compound to form thioesters. The sulfur atom of the thiol attacks the carbonyl carbon in a manner analogous to alcohols and amines. youtube.com The reaction mechanism follows the typical nucleophilic addition-elimination pathway. To prevent the formation of disulfide byproducts from the oxidation of the thiol, the reaction is usually carried out under inert atmosphere. ed.ac.uk Similar to reactions with alcohols, a base is often added to scavenge the hydrogen chloride produced.
Table 3: Representative Reaction with a Sulfur-Centered Nucleophile
| Nucleophile | Product | Typical Conditions |
| Ethanethiol | S-Ethyl 2-chlorobenzenepropanethioate | Inert solvent, often with a base (e.g., pyridine or triethylamine) to neutralize HCl. |
Reactions with Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates)
The reaction of this compound with carbon-centered nucleophiles allows for the formation of new carbon-carbon bonds, leading to ketones.
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents are powerful nucleophiles that react readily with acyl chlorides. wvu.edulibretexts.org However, their high reactivity can lead to a double addition, first forming a ketone which then reacts with a second equivalent of the organometallic reagent to produce a tertiary alcohol upon acidic workup. wvu.educhemistrysteps.com
To selectively obtain the ketone, less reactive organometallic reagents such as organocuprates (Gilman reagents, R₂CuLi) are often employed. chemistrysteps.com These reagents are sufficiently nucleophilic to react with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product. chemistrysteps.com The use of certain additives, like bis[2-(N,N-dimethylamino)ethyl] ether, has also been shown to moderate the reactivity of Grignard reagents, allowing for the selective synthesis of ketones from aryl acid chlorides. wisc.edu
Enolates: Enolates, generated from the deprotonation of carbonyl compounds at the α-carbon, are also effective carbon nucleophiles. masterorganicchemistry.comlibretexts.org The reaction of an enolate with this compound would result in the formation of a β-dicarbonyl compound. The reaction proceeds via nucleophilic attack of the enolate on the acyl chloride, followed by the elimination of the chloride ion. organicchemistrydata.org It is important to note that the enolates of acid chlorides themselves are generally unstable and can eliminate the chloride to form ketenes. organicchemistrydata.org
Table 4: Representative Reactions with Carbon-Centered Nucleophiles
| Nucleophile | Product | Typical Conditions |
| Phenylmagnesium bromide (excess) | 1,1-Diphenyl-1-(2-chlorobenzyl)ethanol | Diethyl ether or THF, followed by acidic workup. wvu.edu |
| Lithium diphenylcuprate | 1-Phenyl-3-(2-chlorophenyl)propan-1-one | Ether solvent at low temperatures. chemistrysteps.com |
| Acetone enolate | 5-(2-Chlorophenyl)-2,4-pentanedione | Aprotic solvent with a strong, non-nucleophilic base (e.g., LDA) to form the enolate. libretexts.org |
Transformations Involving the Aromatic Moiety
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). The existing chloro-substituent on the ring influences the rate and regioselectivity of these reactions. The propanoyl chloride side chain also exerts an electronic effect on the ring.
The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org However, the lone pairs of electrons on the chlorine atom can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com
The acyl group (-CO-R) of the side chain is a meta-directing deactivator. However, due to the insulating effect of the two-carbon chain between the carbonyl group and the benzene ring, its deactivating and directing influence on the aromatic ring is significantly diminished compared to a directly attached acyl group. Therefore, the directing effect of the chlorine atom is expected to be the dominant factor in determining the position of further substitution.
A common example of an EAS reaction is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com An intramolecular Friedel-Crafts acylation of this compound, if successful, could lead to the formation of a cyclic ketone. This type of reaction is often used to synthesize polycyclic systems and is most effective in forming five- or six-membered rings. masterorganicchemistry.com In this case, the acylium ion generated from the propanoyl chloride chain would act as the electrophile, and the 2-chlorophenyl ring would act as the nucleophile. The chlorine atom would direct the cyclization to the C6 position of the benzene ring to form a six-membered ring.
Transformations Involving the Propyl Chain
Functionalization of Aliphatic C-H Bonds
The propyl chain of this compound possesses C-H bonds that can be functionalized, though they are typically considered unreactive. Modern synthetic methods, however, allow for the selective activation of such bonds. The most reactive positions on the propyl chain are the benzylic C-H bonds (the CH₂ group adjacent to the phenyl ring) due to the ability of the benzene ring to stabilize radical or ionic intermediates.
Studies on the one-electron oxidation of related arylalkanoic acids show that the resulting radical cations preferentially undergo deprotonation at the benzylic C-H position as the primary fragmentation pathway. acs.org This indicates a higher susceptibility of the benzylic position to radical-mediated functionalization. Directed C-H functionalization, using a coordinating group to guide a metal catalyst to a specific C-H bond, is another powerful strategy. acs.orgnih.govsigmaaldrich.com While the acyl chloride itself is not a standard directing group, it could be converted to a derivative, such as an amide, that could direct a catalyst to functionalize the β or γ position of the chain. nih.gov
Olefination and Saturation Reactions
Olefination Reactions Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, are classic methods for converting carbonyl compounds into alkenes. Since this compound is an acyl chloride, it must first be converted into the corresponding aldehyde, 3-(2-chlorophenyl)propanal, to serve as a substrate for olefination. This can be achieved through a controlled reduction, for example, using a poisoned catalyst (Rosenmund reduction) or a hydride reagent like lithium tri-tert-butoxyaluminum hydride. Once the aldehyde is formed, it can undergo olefination. For instance, in a Wittig reaction, the aldehyde would react with a phosphorus ylide (Ph₃P=CHR) to form the corresponding alkene, 3-(2-chlorophenyl)-1-alkene.
Saturation Reactions Saturation reactions involve the reduction of a double or triple bond to a single bond, most commonly via catalytic hydrogenation. tcichemicals.comorganicchemistrydata.org If an unsaturated analogue of this compound were synthesized (e.g., via an olefination or elimination reaction), its propyl chain could be saturated using hydrogen gas (H₂) and a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). organicchemistrydata.org
A key consideration in such a reaction would be chemoselectivity. The conditions must be chosen to reduce the alkene in the side chain without affecting other functional groups. While catalytic hydrogenation typically reduces alkenes faster than it does aromatic rings, the C-Cl bond is susceptible to cleavage (hydrodechlorination) under certain hydrogenation conditions, which can lead to the formation of 3-phenylpropanoic acid derivatives as byproducts. researchgate.netgoogle.com The choice of catalyst and reaction conditions is therefore critical to achieve selective saturation of the side chain.
Rearrangement Reactions
Wolff Rearrangement and Arndt-Eistert Homologation
The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, and it begins with an acid chloride, making this compound an ideal starting material. wikipedia.orgorganic-chemistry.orgscribd.com This multi-step sequence involves the formation of an α-diazoketone, which then undergoes a Wolff rearrangement to produce a key ketene (B1206846) intermediate. wikipedia.orgorganic-chemistry.orglibretexts.org
The reaction sequence proceeds as follows:
Formation of the α-diazoketone: this compound is treated with diazomethane (B1218177) (CH₂N₂). The diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride ion to form 1-diazo-4-(2-chlorophenyl)butan-2-one. An excess of diazomethane is typically used to neutralize the HCl byproduct. wikipedia.orgnrochemistry.com
Wolff Rearrangement: The α-diazoketone is then induced to rearrange, typically through catalysis with a silver salt (e.g., Ag₂O, silver benzoate), photolysis (UV light), or thermolysis. wikipedia.orgorganic-chemistry.org During the rearrangement, dinitrogen gas (N₂) is eliminated, and the alkyl group (the 2-chlorophenylethyl group) migrates to the adjacent carbon, forming a ketene intermediate: 3-(2-chlorophenyl)propylketene. wikipedia.orglibretexts.org The rearrangement generally proceeds with retention of stereochemistry at the migrating carbon. wikipedia.org
Nucleophilic Trapping: The highly reactive ketene intermediate is not isolated but is trapped in situ by a nucleophile present in the reaction mixture. organic-chemistry.orgorganic-chemistry.org
If water is used as the nucleophile, the ketene is converted to the homologous carboxylic acid, 4-(2-chlorophenyl)butanoic acid. libretexts.org
If an alcohol (R'OH) is used, the corresponding ester, alkyl 4-(2-chlorophenyl)butanoate, is formed.
If an amine (R'₂NH) is used, the corresponding amide, N,N-disubstituted-4-(2-chlorophenyl)butanamide, is produced.
This sequence provides a reliable method to extend the propyl chain of the starting material by one methylene (B1212753) unit.
Radical Reactions and Associated Mechanisms
The propyl chain of this compound can undergo radical reactions, typically initiated by light or a radical initiator (e.g., AIBN). The most likely site for radical formation is the benzylic carbon (the CH₂ group adjacent to the aromatic ring) because the resulting radical is stabilized by resonance with the phenyl ring.
One common radical reaction is free-radical halogenation. For example, reaction with N-bromosuccinimide (NBS) under photochemical initiation would likely lead to the selective bromination at the benzylic position, yielding 2-chloro-α-bromobenzenepropanoyl chloride.
Another relevant pathway involves the formation of radical cations. Studies on related arylalkanoic acids have shown that one-electron oxidation can generate an aromatic radical cation. acs.org This intermediate can then undergo deprotonation from the benzylic C-H bond, forming a neutral benzylic radical that can be trapped or undergo further reactions. acs.org This mechanism provides a pathway for functionalization at the benzylic position under oxidative conditions. Furthermore, radical intermediates generated on the alkyl chain can participate in carbon-carbon bond-forming reactions, such as the addition to an alkene or alkyne. libretexts.org
Detailed Mechanistic Studies of Reaction Pathways
The elucidation of reaction mechanisms for a compound like this compound would involve a variety of physical organic chemistry techniques. These studies are crucial for understanding the step-by-step process of bond breaking and formation, the nature of transition states, and the influence of electronic and steric factors on the reaction rate.
Kinetic Isotope Effect Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. libretexts.orgwikipedia.orgprinceton.edu This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org
For this compound, relevant KIE studies could involve isotopic labeling at several key positions:
Carbonyl Carbon (¹²C/¹³C): A primary KIE at the carbonyl carbon would be expected if the nucleophilic attack, forming a tetrahedral intermediate, is the rate-determining step.
Alpha-Carbon or Beta-Carbon (¹H/²H): Secondary KIEs at the carbons of the propanoyl chain could reveal information about changes in hybridization at these centers during the transition state. For instance, a change from sp³ to sp² hybridization typically results in a normal secondary KIE (kH/kD > 1). wikipedia.org
Leaving Group (³⁵Cl/³⁷Cl): A chlorine KIE could indicate the extent to which the carbon-chlorine bond is broken in the transition state of the rate-determining step. rsc.org
Hypothetical Research Findings:
Without specific experimental data for this compound, we can only hypothesize based on typical nucleophilic acyl substitution mechanisms. In a standard addition-elimination pathway, the rate-determining step can be either the initial nucleophilic attack or the subsequent collapse of the tetrahedral intermediate to expel the chloride ion.
A significant primary ¹³C KIE at the carbonyl carbon would support the initial nucleophilic attack as the slow step. Conversely, a significant ³⁷Cl KIE would suggest that the cleavage of the C-Cl bond is the rate-limiting event. The absence of a significant KIE at a particular position would imply that bond changes at that position are not involved in the rate-determining step.
Table 1: Hypothetical Kinetic Isotope Effect Data for the Hydrolysis of this compound
| Isotopic Substitution | Type of KIE | Hypothetical k_light / k_heavy | Potential Mechanistic Implication |
| Carbonyl-¹³C | Primary | > 1.0 | Nucleophilic attack is part of the rate-determining step. |
| α-CH₂/CD₂ | Secondary | ~ 1.0 | No significant change in hybridization at the α-carbon in the rate-determining transition state. |
| C-³⁷Cl | Primary | > 1.0 | C-Cl bond cleavage is involved in the rate-determining step. |
Note: This table is purely illustrative and is not based on published experimental data for this compound.
Hammett and Taft Analyses for Substituent Effects
The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic systems, respectively. wikipedia.org
Hammett Analysis:
A Hammett analysis for this compound would involve synthesizing a series of derivatives with different substituents (e.g., -OCH₃, -CH₃, -NO₂) at the meta- and para-positions of the benzene ring. The rates of a specific reaction, such as solvolysis, would be measured for each derivative. A plot of the logarithm of the relative rate constants (log(kₓ/kₕ)) against the appropriate Hammett substituent constant (σ) would yield the reaction constant (ρ, rho). wikipedia.org
The sign of ρ: A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge.
The magnitude of ρ: The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. A large absolute value of ρ implies a significant charge development in the transition state close to the aromatic ring.
For the nucleophilic acyl substitution of this compound, a positive ρ value would be expected, as electron-withdrawing groups would further increase the electrophilicity of the carbonyl carbon, stabilizing the negatively charged tetrahedral intermediate.
Taft Analysis:
A Taft analysis could, in principle, be used to separate polar, steric, and resonance effects. However, for this compound, the primary point of interest for substituent effects is the benzene ring, making the Hammett analysis the more conventional and direct approach.
Table 2: Hypothetical Hammett Data for the Ethanolysis of Substituted 2-Phenylpropanoyl Chlorides
| Substituent (X) on Benzene Ring | Hammett Constant (σ) | Hypothetical Relative Rate (kₓ/kₕ) | log(kₓ/kₕ) |
| p-OCH₃ | -0.27 | 0.25 | -0.60 |
| p-CH₃ | -0.17 | 0.50 | -0.30 |
| H | 0.00 | 1.00 | 0.00 |
| p-Cl | 0.23 | 3.50 | 0.54 |
| m-NO₂ | 0.71 | 45.0 | 1.65 |
Note: This table is purely illustrative, using 2-phenylpropanoyl chloride derivatives for context, and is not based on published experimental data for this compound. A plot of log(kₓ/kₕ) vs. σ from this hypothetical data would yield a straight line with a positive slope (ρ > 0).
Information Deficit Precludes In-Depth Article on this compound
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed information regarding the applications of the chemical compound This compound . This scarcity of data prevents the generation of a thorough and informative article focusing on its specific roles in advanced organic synthesis and materials science as outlined in the initial request.
While the existence of this compound is confirmed, with an associated CAS Number of 52085-97-9, the available information is largely limited to its identification and commercial availability from various chemical suppliers. There is a notable absence of published research detailing its use as a versatile building block in the synthesis of fine chemicals or in the construction of biologically active scaffolds.
Furthermore, searches for its application as a precursor for specific pharmaceutical intermediates, such as quinoline (B57606) derivatives and tricyclic γ-lactams, did not yield any substantive research findings. Similarly, its role in polymer chemistry and monomer synthesis remains undocumented in accessible scientific literature.
The initial request specified a detailed article structure, including its role in the synthesis of fine chemicals, the construction of biologically active scaffolds, and as a precursor for pharmaceutical intermediates and polymers. Unfortunately, the dearth of specific, verifiable scientific information on This compound makes it impossible to provide scientifically accurate and detailed content for these sections.
To maintain the integrity and accuracy of the information provided, and in adherence with the strict instructions to only include content directly related to the specified compound, an article on This compound cannot be produced at this time. Further research and publication in the scientific community would be required to build a body of knowledge sufficient to address the specific applications outlined.
Applications in Advanced Organic Synthesis and Materials Science
Chiral Auxiliaries and Asymmetric Synthesis
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, allowing for the control of stereochemistry during a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary is removed.
For a compound like 2-Chlorobenzenepropanoyl chloride, its role would typically involve its reaction with a chiral alcohol or amine to form a chiral ester or amide. This new, chiral molecule would then undergo a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, where the steric and electronic properties of the chiral auxiliary would favor the formation of one diastereomer over the other.
A comprehensive analysis in this area would require research data addressing:
The synthesis of chiral derivatives of this compound with common chiral auxiliaries (e.g., Evans oxazolidinones, pseudoephedrine, or camphor-based auxiliaries).
Data tables detailing the diastereomeric excess (d.e.) achieved in subsequent reactions (e.g., enolate alkylation) under various conditions (solvent, temperature, base).
Comparative studies showing the effectiveness of the 2-chlorophenylpropyl group in inducing stereoselectivity compared to other acyl groups.
The conditions required for the successful cleavage of the auxiliary from the product without racemization.
Without such studies, any discussion on the application of this compound in this context would be purely speculative.
Development of Functional Materials and Ligands
Acyl chlorides are fundamental building blocks in the synthesis of more complex molecules, including functional materials and ligands for catalysis. Functional materials are designed to have specific, tunable properties, while ligands are molecules that bind to metal centers to form catalysts or other coordination complexes.
The incorporation of the 2-chlorobenzenepropanoyl moiety into a polymer backbone or a ligand structure could potentially impart specific properties. The chlorine atom and the phenyl ring could influence solubility, thermal stability, or electronic properties, and could also serve as a handle for further chemical modification.
To elaborate on this topic, specific research would be needed, including:
Reports on the polymerization of monomers derived from this compound to create functional polymers. This would include characterization data such as molecular weight, polydispersity, and thermal properties (e.g., glass transition temperature).
Studies detailing the synthesis of new ligands where this compound is used as a key reagent. This would involve the reaction of the acyl chloride with appropriate precursors to form, for example, new amide- or ester-containing ligands.
Data on the performance of these materials or ligands in specific applications, such as in catalysis, as sensors, or in electronic devices.
As no specific research detailing these applications for this compound is available, a detailed and scientifically accurate account cannot be provided.
Spectroscopic Characterization and Analytical Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 2-Chlorobenzenepropanoyl chloride is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene (B151609) ring typically appear as a complex multiplet in the downfield region, a result of spin-spin coupling between adjacent non-equivalent protons. The chemical shifts of these protons are influenced by the electronic effects of the chloro and the propanoyl chloride substituents. The methylene (B1212753) protons of the propanoyl chain appear as two distinct triplets due to coupling with each other. The protons alpha to the carbonyl group are the most deshielded of the aliphatic protons due to the electron-withdrawing nature of the carbonyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.42 - 7.20 | m | 4H | Ar-H |
| 3.31 | t | 2H | -CH₂-C(O)Cl |
| 3.10 | t | 2H | Ar-CH₂- |
Note: Predicted data is generated based on computational models and may vary from experimental values.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acyl chloride is highly deshielded and appears at the lowest field. The aromatic carbons show a range of chemical shifts determined by the substitution pattern. The carbon atom bearing the chlorine atom (ipso-carbon) and the carbon attached to the propanoyl side chain will have characteristic shifts. The two methylene carbons of the propanoyl chain are also distinguishable.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 173.5 | C =O |
| 138.2 | Ar-C (quaternary) |
| 134.1 | Ar-C -Cl |
| 131.0 | Ar-C H |
| 129.7 | Ar-C H |
| 127.5 | Ar-C H |
| 127.3 | Ar-C H |
| 45.8 | -C H₂-C(O)Cl |
| 30.1 | Ar-C H₂- |
Note: Predicted data is generated based on computational models and may vary from experimental values.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity within a molecule. researchgate.netnews-medical.net
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other. youtube.com Cross-peaks would be observed between the adjacent aromatic protons, confirming their relative positions on the benzene ring. Additionally, a clear cross-peak between the two methylene groups of the propanoyl chain would establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com For this compound, the HSQC spectrum would show correlations between each aromatic proton and its corresponding aromatic carbon, as well as between the protons of each methylene group and their respective carbon atoms. This technique is invaluable for unambiguously assigning the proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the benzylic protons (Ar-CH₂-) to the aromatic carbons and the other methylene carbon.
Correlations from the methylene protons adjacent to the carbonyl group to the carbonyl carbon and the benzylic carbon.
Correlations from the aromatic protons to adjacent and more distant aromatic carbons, helping to confirm the substitution pattern.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration in an acyl chloride. ucalgary.cauobabylon.edu.iqblogspot.com This band typically appears at a high wavenumber. Other significant absorptions include those from the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching vibrations of the methylene groups. The C-Cl stretching vibration also gives rise to a characteristic absorption in the fingerprint region.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1800 | Very Strong | C=O Stretch (Acyl Chloride) |
| 1600, 1475 | Medium-Weak | Aromatic C=C Stretch |
| ~750 | Strong | C-Cl Stretch |
Note: Predicted data is based on characteristic functional group frequencies and may vary from experimental values.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C=C bonds. The C=O stretch, while strong in the IR, is typically of medium intensity in the Raman spectrum. The C-Cl stretch is also Raman active.
Table 4: Predicted Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Strong | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1790 | Medium | C=O Stretch (Acyl Chloride) |
| ~1600 | Strong | Aromatic Ring Breathing |
| ~1000 | Strong | Aromatic Ring Trigonal Breathing |
| ~750 | Medium | C-Cl Stretch |
Note: Predicted data is based on characteristic functional group frequencies and may vary from experimental values.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of this compound, providing information on its molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can unequivocally confirm the molecular formula of the compound, C₉H₈Cl₂O. This level of precision allows for differentiation between compounds with the same nominal mass but different elemental formulas.
The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion peak. The two main isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. docbrown.infodocbrown.info Consequently, the mass spectrum will exhibit three peaks for the molecular ion cluster: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms). The expected intensity ratio of these peaks is approximately 9:6:1. HRMS analysis of complex chlorinated mixtures often requires advanced data processing tools to deconvolute overlapping signals and accurately identify isotopic clusters. nih.gov
Table 1: Theoretical HRMS Data for the Molecular Ion of this compound (C₉H₈Cl₂O) This table is interactive. Click on the headers to sort.
| Ion Formula | Isotopic Composition | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| [C₉H₈³⁵Cl₂O]⁺ | Two ³⁵Cl atoms | 201.99522 | 100.0 (Reference) |
| [C₉H₈³⁵Cl³⁷ClO]⁺ | One ³⁵Cl, One ³⁷Cl | 203.99227 | 65.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for analyzing volatile and semi-volatile compounds. nih.gov For the analysis of this compound, the sample is first vaporized and separated from other components in a long, narrow column before being ionized and fragmented in the mass spectrometer.
Due to the high reactivity of the acyl chloride functional group, direct GC-MS analysis can be challenging and may lead to degradation within the hot injector or on the column. google.com A common strategy to overcome this is derivatization, where the acyl chloride is converted into a more stable and less reactive derivative, such as an ester or amide, prior to analysis. rsc.org For instance, reaction with an alcohol like methanol (B129727) would yield the corresponding methyl ester, which is more thermally stable. researchgate.net
When analyzed by GC-MS using electron ionization (EI), this compound undergoes predictable fragmentation. The resulting mass spectrum provides a structural "fingerprint" of the molecule. Key fragmentation pathways include the loss of a chlorine radical (•Cl), the loss of the entire chlorocarbonyl group (•COCl), and cleavage of the bond between the alpha and beta carbons of the propyl chain (benzylic cleavage). The observation of fragment ions containing one chlorine atom will also show the characteristic 3:1 isotopic pattern for ³⁵Cl and ³⁷Cl. docbrown.infonih.gov
Table 2: Predicted Major Fragment Ions for this compound in GC-MS (Electron Ionization) This table is interactive. Click on the headers to sort.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|
| 202 | [M]⁺ (Molecular Ion) | [C₉H₈Cl₂O]⁺ | Intensity may be low due to instability. |
| 167 | [M - Cl]⁺ | [C₉H₈ClO]⁺ | Loss of a chlorine radical from the acyl chloride group. |
| 139 | [M - COCl]⁺ | [C₈H₈Cl]⁺ | Loss of the chlorocarbonyl radical, leading to a chlorophenylethyl cation. |
| 125 | [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | Formed by benzylic cleavage, results in a chlorotropylium or chlorobenzyl cation. |
Elemental Analysis and Quantitative Determination of Halides
Elemental analysis is crucial for verifying the empirical formula of a compound and quantifying its constituent elements. For halogenated compounds like this compound, specific techniques are required to determine the chlorine content accurately.
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a powerful technique for determining the elemental composition of a sample, including halogens like chlorine. researchgate.netyoutube.com The method involves introducing the sample into a high-temperature argon plasma (around 10,000 K), which excites the atoms of the elements present. youtube.com As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
Direct analysis of organic compounds by ICP-OES can be challenging. Therefore, a sample preparation step, typically involving acid digestion in a sealed microwave system, is necessary to break down the organic matrix and convert the covalently bonded chlorine into inorganic chloride ions in solution. rsc.org This solution is then introduced into the plasma.
The analysis of chlorine by ICP-OES has historically been difficult because its most sensitive emission lines are in the vacuum ultraviolet (VUV) region of the spectrum (<200 nm), which can be absorbed by air. horiba.com Modern ICP-OES instruments equipped with purged or vacuum-sealed optical systems can effectively measure these low wavelengths, enabling sensitive and accurate chlorine determination. rsc.orghoriba.cominorganicventures.com
Table 3: Typical Instrumental Parameters for Chloride Analysis by ICP-OES This table is interactive. Click on the headers to sort.
| Parameter | Setting/Value | Purpose |
|---|---|---|
| Analytical Wavelength | 134.724 nm | Highly sensitive emission line for chlorine, requires VUV capability. rsc.org |
| Plasma View | Axial or Dual | Axial viewing generally provides higher sensitivity. rsc.orgspectro.com |
| RF Power | 1.2 - 1.5 kW | Optimizes plasma temperature for efficient atomization and excitation. |
| Nebulizer Gas Flow | 0.5 - 1.0 L/min | Controls the rate of sample aerosol introduction into the plasma. |
| Sample Preparation | Microwave Acid Digestion | Decomposes the organic molecule to liberate chloride ions for analysis. rsc.org |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally labile compounds. However, the high reactivity of the acyl chloride group in this compound makes direct analysis challenging. researchgate.net The acyl chloride can react with trace amounts of water or protic solvents (like methanol or water) commonly used in reversed-phase HPLC mobile phases, leading to the formation of the corresponding carboxylic acid (2-chlorobenzenepropanoic acid) or an ester, respectively. google.comacs.org This on-column degradation results in poor peak shape, inaccurate quantification, and questionable purity results.
To achieve reliable and reproducible results, a derivatization strategy is typically employed. researchgate.netnih.gov The reactive acyl chloride is converted into a stable derivative prior to injection. A common approach is to react the compound with an anhydrous alcohol (e.g., methanol) to form the corresponding methyl ester (methyl 3-(2-chlorophenyl)propanoate) or with an amine to form a stable amide. researchgate.netresearchgate.net These derivatives are significantly less reactive and well-suited for analysis by standard reversed-phase HPLC methods. The purity of the original acyl chloride can then be determined by analyzing the purity of the resulting derivative. nih.gov
A typical method for the analysis of the derivatized product would use a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution, with detection by UV absorbance. pensoft.net
Table 4: Example HPLC Method for the Analysis of a Derivatized this compound This table is interactive. Click on the headers to sort.
| Parameter | Condition | Rationale |
|---|---|---|
| Analyte | Methyl 3-(2-chlorophenyl)propanoate | Stable derivative formed from reaction with methanol. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of moderately polar organic compounds. |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) | Common mobile phase for reversed-phase chromatography. sielc.com |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm or 225 nm | The benzene ring provides strong UV absorbance for sensitive detection. pensoft.netsielc.com |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of highly reactive compounds such as this compound by GC is challenging due to its susceptibility to hydrolysis within the GC system, which can lead to poor peak shape, inaccurate quantification, and potential damage to the chromatographic column. researchgate.net To overcome these issues, a derivatization step is typically employed prior to GC analysis. researchgate.net
A common and effective derivatization strategy for acyl chlorides is their conversion to more stable and less reactive esters or amides. researchgate.netnih.gov For instance, reaction with an alcohol such as methanol in the presence of a base catalyst will yield the corresponding methyl ester, methyl 2-chlorobenzenepropanoate. Alternatively, reaction with a secondary amine, such as diethylamine, will produce the corresponding N,N-diethylamide, N,N-diethyl-2-chlorobenzenepropanamide. nih.gov This derivatization not only enhances the stability of the analyte but also improves its chromatographic properties, leading to better peak symmetry and resolution. researchgate.net
The derivatized sample is then introduced into the gas chromatograph, where it is vaporized in a heated inlet. A carrier gas, typically an inert gas like helium or nitrogen, transports the vaporized sample through a chromatographic column. The separation of the components in the mixture is based on their differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in longer retention times.
For the analysis of halogenated compounds like the derivatives of this compound, a detector with high sensitivity towards halogens, such as an Electron Capture Detector (ECD) or a halogen-specific detector (XSD), can be utilized. nih.gov Alternatively, a mass spectrometer (MS) can be coupled with the GC (GC-MS), which not only provides quantitative data but also offers structural information for definitive peak identification. mdpi.com
A hypothetical GC method for the analysis of this compound after derivatization to its methyl ester is presented below. The parameters are based on established methods for similar halogenated aromatic esters.
Interactive Data Table: Hypothetical GC Parameters for the Analysis of Methyl 2-chlorobenzenepropanoate
| Parameter | Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line Temperature | 280 °C |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | 40-450 amu |
Detailed Research Findings
In a typical analysis, a sample containing this compound would first be derivatized. For example, the sample could be treated with anhydrous methanol in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. The resulting solution containing methyl 2-chlorobenzenepropanoate can then be injected into the GC-MS system.
The retention time of the derivatized analyte is a key parameter for its identification. Under the hypothetical conditions outlined above, the retention time for methyl 2-chlorobenzenepropanoate would be expected to be in a specific range, which can be determined by running a standard of the pure derivatized compound. Other compounds present in the sample, such as the derivatizing agent, residual starting materials, or byproducts of the synthesis of this compound, would have different retention times, allowing for their separation and quantification.
The mass spectrometer detector would provide a mass spectrum for each eluting peak. For methyl 2-chlorobenzenepropanoate, the mass spectrum would exhibit a characteristic molecular ion peak and fragmentation pattern, which serves as a definitive confirmation of its identity. Quantitative analysis is typically performed by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, offer profound insights into the behavior of molecules.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. For 2-chlorobenzenepropanoyl chloride, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles of its most stable conformers.
The presence of the 2-chlorophenyl group introduces further conformational complexity compared to a simple alkyl chain. The rotation around the C-C bonds leads to different spatial arrangements of the chloro-substituted phenyl ring and the propanoyl chloride moiety. DFT calculations would typically be employed to find the optimized geometries and relative energies of these conformers.
Table 1: Predicted Molecular Geometry Parameters for a Stable Conformer of this compound (Hypothetical Data Based on Analogs)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.19 Å |
| C-Cl (acyl) Bond Length | ~1.79 Å |
| C-Cl (aryl) Bond Length | ~1.74 Å |
| Cα-Cβ Bond Length | ~1.53 Å |
| Cβ-C(aryl) Bond Length | ~1.51 Å |
| C-C-C Bond Angle | ~112° |
| O=C-Cl Bond Angle | ~120° |
| C-C=O Bond Angle | ~125° |
Note: This data is hypothetical and based on typical values for similar functional groups and the study on 3-chloropropanoyl chloride. nih.gov
The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined. The HOMO-LUMO gap is a key indicator of chemical reactivity.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy profiles for chemical reactions.
For this compound, ab initio calculations can be used to:
Determine the relative energies of different conformers with high accuracy.
Calculate the energy barriers for rotation around single bonds.
Predict the reactivity of the molecule towards nucleophiles by calculating the activation energies for addition-elimination reactions. savemyexams.comvaia.com
An ab initio study on the thermal rearrangement of a silyl-substituted propenol demonstrated the power of these methods in elucidating complex reaction mechanisms and calculating energy barriers. nih.gov A similar approach could be applied to study potential intramolecular reactions or rearrangements of this compound under specific conditions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape in different environments (e.g., in a solvent).
An MD simulation would involve:
Defining a force field that describes the potential energy of the system.
Simulating the movement of the atoms by solving Newton's equations of motion.
Analyzing the trajectory to understand the conformational dynamics.
Studies on similar flexible molecules, such as 1,3-propanediol, have shown that MD simulations can determine the populations and lifetimes of different conformers in solution. mdpi.com For this compound, MD simulations could reveal the preferred orientations of the chlorophenyl group relative to the propanoyl chloride chain and how these conformations are influenced by the solvent. This provides a dynamic picture that complements the static view from quantum chemical calculations. The analysis of these simulations can provide insights into the flexibility of the molecule, which can be important for its interaction with other molecules. soton.ac.ukresearchgate.netnih.gov
Prediction of Spectroscopic Properties through Computational Models
Computational models can accurately predict various spectroscopic properties, aiding in the identification and characterization of this compound.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using DFT and other methods. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. mdpi.comacdlabs.comnih.gov For acyl chlorides, the carbonyl carbon typically appears in the 160-180 ppm range in ¹³C NMR spectra, and protons adjacent to the carbonyl group show characteristic shifts. ucalgary.ca
Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed to predict the IR spectrum. The characteristic C=O stretching frequency for an acyl chloride is typically found at a high wavenumber, around 1800 cm⁻¹. ucalgary.ca
UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption maxima in the UV-Vis spectrum. Acyl chlorides generally exhibit a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. ucalgary.ca
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopy | Feature | Predicted Value |
| ¹³C NMR | C=O Chemical Shift | 165 - 175 ppm |
| ¹H NMR | -CH₂-C=O Protons | ~3.0 - 3.5 ppm |
| IR | C=O Stretch | ~1800 cm⁻¹ |
| UV-Vis | n→π* Transition | ~230 - 240 nm |
Note: These are typical ranges and would be refined by specific calculations. ucalgary.ca
Elucidation of Reaction Mechanisms and Transition States via Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, the most common reactions involve nucleophilic acyl substitution. savemyexams.com
The general mechanism for the reaction of an acyl chloride with a nucleophile (Nu⁻) proceeds via a two-step addition-elimination pathway. savemyexams.com
Addition Step: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Elimination Step: The carbonyl group is reformed by the elimination of the chloride ion.
Computational methods can be used to:
Model the potential energy surface of the reaction.
Locate the structure of the transition state for the addition step.
Calculate the activation energy, which determines the reaction rate.
Investigate the effect of the 2-chloro substituent on the reactivity of the acyl chloride.
For instance, the reaction of propanoyl chloride with a Grignard reagent has been described to proceed through a nucleophilic acyl substitution. vaia.com Computational studies can provide a detailed understanding of the energy profile of such reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While this compound itself is a reactive intermediate, its derivatives, formed by reacting it with various nucleophiles, could be subjected to QSAR studies. analis.com.myresearchgate.netmdpi.com
A QSAR study on derivatives of this compound would involve:
Synthesizing a series of derivatives with varying substituents.
Measuring the biological activity of these derivatives.
Calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative.
Developing a mathematical equation that correlates the descriptors with the observed activity.
For example, if a series of amides were synthesized from this compound, a QSAR model could be developed to predict their potential efficacy as, for instance, enzyme inhibitors. Descriptors such as the Hammett constant of the substituents, molar refractivity, and dipole moment could be used in the model. Studies on other chlorophenyl-containing compounds have demonstrated the utility of QSAR in drug design. researchgate.netmdpi.comnih.gov
Table 3: Hypothetical Data for a QSAR Study on Amide Derivatives of this compound
| Derivative (Substituent on N) | Log(1/IC₅₀) (Observed Activity) | Electronic Descriptor (e.g., Hammett Constant) | Steric Descriptor (e.g., Molar Refractivity) |
| -H | 4.5 | 0.00 | 1.03 |
| -CH₃ | 4.8 | -0.17 | 5.65 |
| -C₆H₅ | 5.2 | 0.00 | 25.36 |
| -C₆H₄-NO₂ (para) | 5.9 | 0.78 | 30.29 |
Note: This table presents hypothetical data to illustrate the components of a QSAR study.
Future Research Directions and Emerging Paradigms
Sustainable and Biocatalytic Approaches for Synthesis
The push for greener chemical manufacturing is driving research into sustainable methods for producing 2-Chlorobenzenepropanoyl chloride. Traditional synthesis often relies on reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. chemguide.co.ukresearchgate.net A key area of future research is the adoption of chlorine chemistry, which utilizes chlorine derived from abundant sodium chloride. This approach aims for a circular economy by minimizing waste, as byproducts like hydrogen chloride have commercial applications. nih.govresearchgate.net
Researchers are also investigating the use of immobilized catalysts, which can be recovered and reused, thereby reducing costs and waste. google.com Another promising avenue is the development of biocatalytic processes. While specific enzymatic routes for this compound are still in early stages of exploration, the broader field of biocatalysis offers the potential for highly selective and environmentally benign syntheses under mild conditions.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of advanced catalytic systems is crucial for improving the synthesis of this compound. Current methods can sometimes lead to the formation of isomeric byproducts or require harsh reaction conditions. orgsyn.org Future research will likely focus on designing catalysts that offer greater control over reactivity and selectivity.
One area of interest is the use of organocatalysts, such as diethylcyclopropenone, which can facilitate nucleophilic substitution reactions under mild conditions. organic-chemistry.org Additionally, researchers are exploring photocatalysis, where visible light and a photocatalyst like Ru(bpy)3Cl2 can be used to convert aldehydes to acyl chlorides. organic-chemistry.org For industrial applications, catalysts like ZrO2‧nH2O, FeCl3, and ZnCl2 are being investigated to increase reaction rates in hydrolysis-sensitive processes. nih.gov The goal is to develop robust catalytic systems that are efficient, selective, and work under ambient temperatures to prevent the formation of unwanted byproducts like ketones. orgsyn.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automation represents a significant paradigm shift in the synthesis of this compound. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers superior heat and mass transfer, enhanced safety, and easier scalability. researchgate.net This is particularly advantageous when dealing with highly reactive intermediates or toxic reagents like phosgene (B1210022), which can be generated in-situ from less hazardous precursors like chloroform (B151607) in a flow system. acs.orgresearchgate.net
Automated synthesis platforms further enhance these benefits by enabling high-throughput screening of reaction conditions, real-time monitoring, and precise control over process parameters. imperial.ac.ukhelgroup.comresearchgate.net These platforms can be equipped with tools for gravimetric solid dispensing, liquid handling, and parallel reaction blocks with independent temperature and pressure control. imperial.ac.uk The combination of flow chemistry and automation can significantly accelerate the optimization of synthesis routes for this compound, leading to more efficient, reproducible, and safer manufacturing processes. helgroup.com
Discovery of Undiscovered Reactivity Modes and Transformations
Beyond its established role as a synthetic intermediate, researchers are keen to uncover new reactivity patterns and transformations for this compound. This exploration could lead to the development of novel synthetic methodologies and the creation of new molecular architectures.
Future investigations may focus on leveraging the unique electronic properties conferred by the chlorine substituent on the benzene (B151609) ring to direct unusual C-H functionalization or cross-coupling reactions. The development of new catalytic systems, as mentioned earlier, will be instrumental in accessing these novel reaction pathways. For instance, the use of specialized photocatalysts could enable previously inaccessible transformations under mild conditions. organic-chemistry.org Unlocking new reactivity modes will expand the synthetic utility of this compound, making it an even more valuable tool for organic chemists.
Predictive Modeling and Artificial Intelligence in Reaction Design
The application of predictive modeling and artificial intelligence (AI) is set to revolutionize the way chemists approach the synthesis of this compound. Machine learning models are being developed to predict reaction outcomes, recommend optimal reaction conditions, and even discover new synthetic routes. nih.govacs.orgrsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chlorobenzenepropanoyl chloride, and how are reaction conditions optimized?
- Methodological Answer : A frequently employed method involves the acylation of substituted benzene derivatives using acyl chlorides. For example, reacting 2-chlorobenzene derivatives with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to avoid side reactions like over-chlorination . Optimization typically includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to maximize yield.
Q. How can researchers safely handle and store this compound to prevent degradation or hazards?
- Methodological Answer : Storage in amber glass containers under inert gas (argon/nitrogen) at –20°C minimizes hydrolysis. Personal protective equipment (PPE), including nitrile gloves, chemical-resistant goggles, and fume hood use, is mandatory due to its corrosive and moisture-sensitive nature. Safety protocols from OSHA and Alfa Aesar guidelines recommend neutralization of spills with sodium bicarbonate and immediate ventilation .
Q. What analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are standard for confirming molecular structure. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity thresholds) are used for purity assessment. Cross-referencing with PubChem or NIST spectral databases ensures accuracy .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., Friedel-Crafts vs. nucleophilic acyl substitution) influence the synthesis of derivatives?
- Methodological Answer : Mechanistic studies using kinetic isotope effects (KIEs) or computational modeling (DFT) can distinguish between pathways. For example, Friedel-Crafts alkylation dominates in electron-rich aromatic systems, while steric hindrance in 2-chloro-substituted substrates may favor nucleophilic substitution. Controlled experiments with deuterated solvents (e.g., D₂O) help isolate intermediates .
Q. What experimental strategies resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer : Contaminants or residual solvents (e.g., DCM) often cause anomalies. Purification via recrystallization or column chromatography followed by 2D NMR (COSY, HSQC) clarifies assignments. Collaborative validation using independent techniques like X-ray crystallography or high-resolution MS is recommended .
Q. How does the steric and electronic profile of this compound affect its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine atom deactivates the benzene ring, reducing electrophilicity but enhancing stability toward nucleophiles. Steric effects from the propanoyl group can hinder ortho-substitution. Reactivity studies under Suzuki-Miyaura or Ullmann conditions, paired with Hammett substituent constants (σ), quantify these effects .
Q. What are the degradation products of this compound under varying pH and temperature conditions?
- Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–12) at 25–80°C reveal primary degradation to 2-chlorobenzenepropanoic acid. Accelerated stability testing (ICH Q1A guidelines) with LC-MS tracking identifies secondary byproducts like chlorobenzene derivatives. Data from PubChem and OSHA medical testing protocols inform toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
